molecular formula C8H9N3O B13848181 6-Amino-7-Methoxy-1H-benzimidazol

6-Amino-7-Methoxy-1H-benzimidazol

Cat. No.: B13848181
M. Wt: 163.18 g/mol
InChI Key: JLNGMRPPUPNVQJ-UHFFFAOYSA-N
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Description

6-Amino-7-Methoxy-1H-benzimidazol is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The structure of this compound consists of a benzene ring fused to an imidazole ring, with an amino group at the 6th position and a methoxy group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-7-Methoxy-1H-benzimidazol typically involves the condensation of o-phenylenediamine derivatives with appropriate aldehydes or acids. One common method is the reaction of 4-methoxy-1,2-phenylenediamine with formic acid or its derivatives under acidic conditions . The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often employs catalytic processes to enhance yield and efficiency. Catalysts such as cerium(IV) ammonium nitrate (CAN) or hydrogen peroxide (H2O2) are used to facilitate the oxidation and cyclization steps .

Chemical Reactions Analysis

Types of Reactions

6-Amino-7-Methoxy-1H-benzimidazol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Various alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

6-Amino-7-Methoxy-1H-benzimidazol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-7-Methoxy-1H-benzimidazol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. This inhibition can lead to the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-7-Methoxy-1H-benzimidazol is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of both amino and methoxy groups enhances its solubility and bioavailability, making it a valuable compound for drug development .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

4-methoxy-1H-benzimidazol-5-amine

InChI

InChI=1S/C8H9N3O/c1-12-8-5(9)2-3-6-7(8)11-4-10-6/h2-4H,9H2,1H3,(H,10,11)

InChI Key

JLNGMRPPUPNVQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1N=CN2)N

Origin of Product

United States

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